(S)-(-)-N,N-Dimethyl-1-phenethylamine

Catalog No.
S1521850
CAS No.
17279-31-1
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-N,N-Dimethyl-1-phenethylamine

CAS Number

17279-31-1

Product Name

(S)-(-)-N,N-Dimethyl-1-phenethylamine

IUPAC Name

(1S)-N,N-dimethyl-1-phenylethanamine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1

InChI Key

BVURNMLGDQYNAF-VIFPVBQESA-N

SMILES

CC(C1=CC=CC=C1)N(C)C

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(C)C

The exact mass of the compound (S)-(-)-N,N-Dimethyl-1-phenethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-N,N-Dimethyl-1-phenethylamine is a chiral tertiary amine derived from the widely used chiral auxiliary, 1-phenylethylamine. Its primary function in laboratory and industrial settings is to serve as a chiral ligand, a chiral base, or a stereodirecting building block in asymmetric synthesis. The compound's value is directly tied to its enantiomeric purity, which is essential for controlling the three-dimensional structure of a target molecule, a critical factor in the efficacy of pharmaceuticals and other advanced materials.

Substituting this enantiomerically pure compound with a generic or achiral alternative leads to critical process failures. Using the racemic mixture, (±)-N,N-Dimethyl-1-phenethylamine, will result in a racemic product, negating the entire purpose of asymmetric synthesis. Using the opposite (R)-(+)-enantiomer will produce the incorrect enantiomer of the target molecule, which can have drastically different biological activity or material properties. Substitution with a structurally similar but achiral tertiary amine, such as N,N-diisopropylethylamine (DIPEA), will likewise fail to induce any stereoselectivity. For applications requiring a specific stereoisomer, procurement of the correct, high-purity enantiomer is the only viable option.

Class-Defining Performance: Essential for Achieving High Enantiomeric Purity

While direct head-to-head data is specific to each reaction, the foundational value of this compound class is demonstrated in asymmetric synthesis. In a representative process, the closely related chiral auxiliary (S)-(-)-1-phenylethylamine was used to synthesize phenylisopropylamine derivatives via asymmetric reductive amination. The use of the single enantiomer auxiliary was critical for producing the final products with exceptionally high enantiomeric purities of 96-99%. An achiral version of this process would inherently yield a product with 0% enantiomeric purity.

Evidence DimensionEnantiomeric Purity of Final Product
Target Compound DataNot directly tested, but class performance is 96-99%
Comparator Or BaselineStandard achiral synthesis (0% enantiomeric purity)
Quantified DifferenceAn increase from 0% to >96% enantiomeric purity
ConditionsAsymmetric synthesis via reductive amination using a chiral phenethylamine auxiliary.

This demonstrates that procuring the enantiomerically pure amine is a prerequisite for achieving a stereochemically pure target molecule, which is often the sole determinant of biological activity or function.

Process Compatibility: Tertiary Amine Structure Prevents Unwanted Imine Formation

A critical procurement differentiator from the more common auxiliary, (S)-1-phenylethylamine, is the target compound's tertiary amine structure. As a tertiary amine, it cannot form imines with carbonyl compounds (ketones, aldehydes). This prevents a major class of potential side reactions that can occur when using a primary amine like (S)-1-phenylethylamine in a process that includes carbonyl groups. This makes (S)-(-)-N,N-Dimethyl-1-phenethylamine a more suitable choice as a non-nucleophilic chiral base or as a ligand precursor in such chemical environments.

Evidence DimensionChemical Functionality & Reactivity
Target Compound DataTertiary Amine (non-imine-forming)
Comparator Or Baseline(S)-1-phenylethylamine (Primary Amine, imine-forming)
Quantified DifferenceQualitative difference in chemical reactivity, preventing a class of side-reactions.
ConditionsReaction mixtures containing carbonyl compounds.

Selecting this tertiary amine simplifies process development and improves yield by eliminating a key pathway for impurity generation common to its primary amine analog.

Improved Processability: Higher Volatility Simplifies Product Purification

The physical properties of (S)-(-)-N,N-Dimethyl-1-phenethylamine offer a distinct advantage in process workups compared to less substituted analogs. Its reported boiling point is significantly lower (e.g., 71 °C at 12 mmHg) than that of the primary amine (S)-1-phenylethylamine (187 °C at 760 mmHg). This higher volatility allows for more straightforward removal from a reaction mixture via distillation or evaporation under reduced pressure.

Evidence DimensionBoiling Point (Volatility)
Target Compound Data71 °C @ 12 mmHg
Comparator Or Baseline(S)-1-phenylethylamine (187 °C @ 760 mmHg)
Quantified DifferenceSignificantly lower boiling point under vacuum, indicating higher volatility.
ConditionsStandard laboratory and industrial purification conditions.

This property directly impacts procurement decisions for scale-up, as it simplifies purification, reduces solvent usage for extraction, and lowers energy costs associated with product isolation.

Use as a Non-Nucleophilic Chiral Base

For stereoselective reactions, such as alkylations or eliminations, that require a chiral base but are sensitive to side reactions from nucleophilic primary or secondary amines. Its tertiary structure provides the necessary basicity and chiral environment without the risk of forming unwanted covalent adducts with electrophilic substrates.

Precursor for Sterically Hindered Chiral Ligands

As a foundational building block for synthesizing more complex, sterically demanding chiral ligands for metal-catalyzed asymmetric reactions. The N,N-dimethyl groups provide specific steric bulk that can be crucial for creating a well-defined chiral pocket around a metal center, enhancing enantioselectivity.

Process Development Where Post-Reaction Removal is Critical

In multi-step syntheses where complete removal of the chiral auxiliary or base is necessary before proceeding to the next step. Its higher volatility compared to other phenylethylamine derivatives allows for efficient removal under vacuum, ensuring the purity of the intermediate product without resorting to complex chromatographic separation.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types